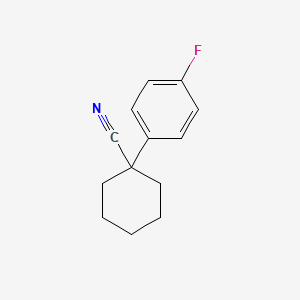

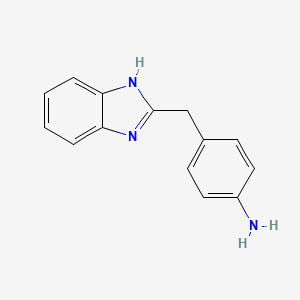

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine" is a derivative of benzoimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its biological activity and has been the subject of extensive research due to its potential therapeutic applications, particularly as heparanase inhibitors with implications in cancer treatment and as antihypertensive agents .

Synthesis Analysis

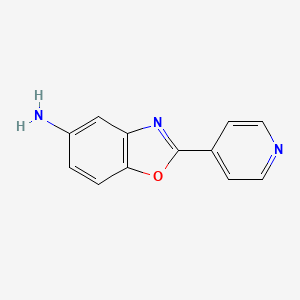

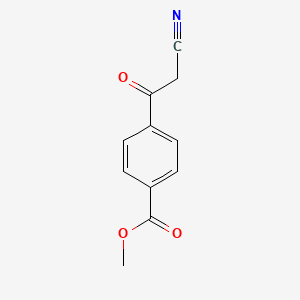

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a related compound, was achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate . Similarly, biphenyl carboxylic acid derivatives were synthesized by coupling substituted benzimidazoles with a biphenyl carboxylic moiety mediated by potassium carbonate . These methods demonstrate the versatility of benzoimidazole chemistry in creating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole moiety, which can be further substituted to enhance biological activity. For example, the crystal and molecular structure of a sulfonyl-phenyl acetamide derivative of benzoimidazole was determined using X-ray diffraction analysis . The structural elucidation of these compounds is crucial for understanding their interaction with biological targets.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the synthesis of oxadiazoles from benzoimidazole-phenol derivatives involved a dehydration reaction under microwave-accelerated solvent-free conditions . Additionally, the synthesis of benzimidazole derivatives with potential angiotensin II receptor antagonist activity involved a condensation reaction with anthranilic acid and various aryl aldehydes . These reactions highlight the chemical reactivity of the benzoimidazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as their spectroscopic characteristics, are important for their identification and potential applications. The synthesized compounds are often characterized by UV–vis, FT-IR, and NMR spectroscopic techniques . The fluorescent spectra of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were measured, indicating the potential use of these compounds in fluorescence-based applications . The antimicrobial and genotoxic properties of some benzoimidazole derivatives were also investigated, demonstrating the diverse biological activities of these compounds .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Chemistry , specifically Catalysis .

Summary of the Application

“4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” is used in the synthesis of Palladium Complexes . These complexes serve as catalysts in the Methoxycarbonylation of Olefins .

Synthesis of Cadmium(II) Complexes

Specific Scientific Field

This application is in the field of Inorganic Chemistry .

Summary of the Application

“4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” is used in the synthesis of Cadmium(II) Complexes .

Methods of Application or Experimental Procedures

The compound is used to derive bidentate bis (benzoimidazol-2-ylmethyl)cyclohexane ligands. These ligands are then used in the synthesis of mononuclear Cadmium(II) complexes .

Results or Outcomes

The central Cadmium(II) atoms of the synthesized complexes have distorted tetrahedral configurations with N2Cl2 binding sets. The complexes form a 1D chain structure. The fluorescence properties of both complexes have been investigated both in solution and solid state, and compared with the free ligands .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYWRFRQUUYMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296599 |

Source

|

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

CAS RN |

99206-51-6 |

Source

|

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)